molecular formula C11H22O B13606123 2-(4-Ethylcyclohexyl)propan-2-ol

2-(4-Ethylcyclohexyl)propan-2-ol

Cat. No.: B13606123
M. Wt: 170.29 g/mol
InChI Key: GJBQLYFMAYCBAM-UHFFFAOYSA-N
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Description

2-(4-Ethylcyclohexyl)propan-2-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with an ethyl group and a hydroxyl group attached to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylcyclohexyl)propan-2-ol typically involves the hydrogenation of 4-ethylcyclohexanone followed by the reduction of the resulting alcohol. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and reduction processes. The use of high-pressure hydrogenation reactors with optimized catalyst systems can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylcyclohexyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of 4-ethylcyclohexanone or 4-ethylcyclohexanoic acid.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of alkyl halides or other substituted cyclohexane derivatives.

Scientific Research Applications

2-(4-Ethylcyclohexyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohexyl)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A similar compound with a hydroxyl group attached to a cyclohexane ring.

    4-Ethylcyclohexanol: Differing by the position of the ethyl group on the cyclohexane ring.

    Propan-2-ol: A simpler alcohol with a hydroxyl group attached to a propan-2-ol moiety.

Uniqueness

2-(4-Ethylcyclohexyl)propan-2-ol is unique due to the combination of the cyclohexane ring with an ethyl group and a propan-2-ol moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-(4-ethylcyclohexyl)propan-2-ol

InChI

InChI=1S/C11H22O/c1-4-9-5-7-10(8-6-9)11(2,3)12/h9-10,12H,4-8H2,1-3H3

InChI Key

GJBQLYFMAYCBAM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(C)(C)O

Origin of Product

United States

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